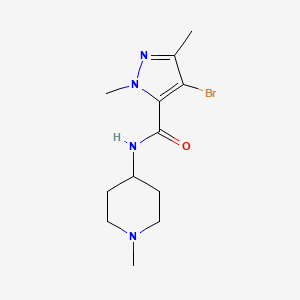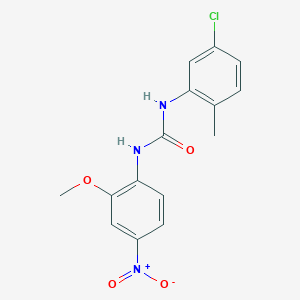![molecular formula C19H20N2O6S B10970354 (2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10970354.png)
(2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a quinoline ring, a sulfonyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated quinoline with an amino acid derivative under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the sulfonylation step and the development of more efficient catalysts for the coupling reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, while the quinoline ring system facilitates the compound’s entry into cells. Once inside the cell, the compound can modulate various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2-{[4-(3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL)PHENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is unique due to its combination of a quinoline ring, a sulfonyl group, and an amino acid derivative. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound with numerous applications in various fields.
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H20N2O6S/c22-18(12-27-13-19(23)24)20-15-7-9-16(10-8-15)28(25,26)21-11-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2,(H,20,22)(H,23,24) |
InChI Key |
FHQGRHIHJFYHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10970276.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970277.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10970282.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10970290.png)
![2-{[4-Oxo-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10970299.png)
![3-Chloro-7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10970303.png)
![N-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970304.png)
![4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B10970324.png)

![N-cycloheptyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10970337.png)

![2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10970342.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10970344.png)
![Methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10970345.png)
